molecular formula C10H10N2OS B14009341 s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate CAS No. 53624-70-7

s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate

Cat. No.: B14009341
CAS No.: 53624-70-7
M. Wt: 206.27 g/mol
InChI Key: CYAXHZOXNUFVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate: is a chemical compound that features a unique structure combining an imidazole ring with a benzenecarbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate typically involves the cyclization of amido-nitriles in the presence of specific catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole or benzenecarbothioate moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate is unique due to the presence of both the imidazole ring and the benzenecarbothioate group, which confer distinct chemical and biological properties

Properties

CAS No.

53624-70-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

S-(4,5-dihydro-1H-imidazol-2-yl) benzenecarbothioate

InChI

InChI=1S/C10H10N2OS/c13-9(8-4-2-1-3-5-8)14-10-11-6-7-12-10/h1-5H,6-7H2,(H,11,12)

InChI Key

CYAXHZOXNUFVSM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.